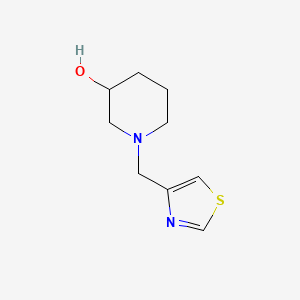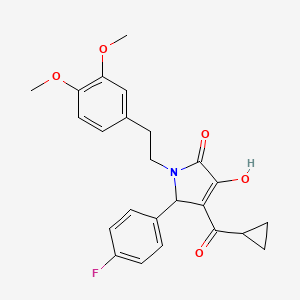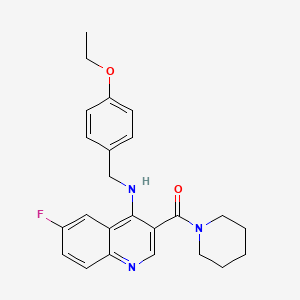
(4-((4-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
カタログ番号 B2781223
CAS番号:
1326867-95-1
分子量: 407.489
InChIキー: OPEYUFGIIPQEOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and piperidine rings suggests that the compound could have a rigid, three-dimensional structure. The ethoxybenzyl and fluoro groups could also influence the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ethoxy group might be susceptible to reactions that replace the ethoxy group with a different group. The fluoroquinolin group might participate in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could make the compound more soluble in organic solvents, while the fluoroquinolin group could enhance its stability .科学的研究の応用
Synthesis and Structural Exploration
- A novel bioactive heterocycle was synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods, and its stability was attributed to specific inter and intra-molecular hydrogen bonds. Hirshfeld surface analysis was employed to analyze the solid-state intermolecular interactions of the crystal (Prasad et al., 2018).
Biological Activity and Metabolism
- Research into YM758, a novel If channel inhibitor, led to the identification of human metabolites and their transport-mediated renal and hepatic excretion. This study provided insights into the relationship between urinary/hepatic elimination and transport activity for metabolites (Umehara et al., 2009).
Analytical Applications
- The use of phanquinone as a fluorogenic labeling reagent in pre-column derivatization for amino acids in pharmaceuticals was investigated, demonstrating its efficacy and stability for quality control purposes (Gatti et al., 2004).
Antimicrobial Activity
- New pyridine derivatives were synthesized and screened for their in vitro antimicrobial activity. These derivatives showed variable and modest activity against investigated bacteria and fungi strains, offering a basis for further exploration of their therapeutic potential (Patel et al., 2011).
Fluorescence Labeling
- The development of a novel stable fluorophore, 6-methoxy-4-quinolone, demonstrated strong fluorescence across a wide pH range in aqueous media. Its potential application as a fluorescent labeling reagent was highlighted, showing promise for biomedical analysis (Hirano et al., 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[4-[(4-ethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-2-30-19-9-6-17(7-10-19)15-27-23-20-14-18(25)8-11-22(20)26-16-21(23)24(29)28-12-4-3-5-13-28/h6-11,14,16H,2-5,12-13,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEYUFGIIPQEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

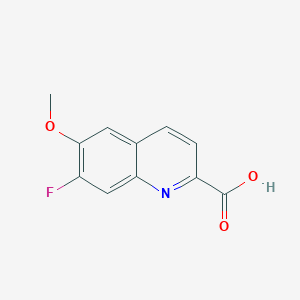
![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)

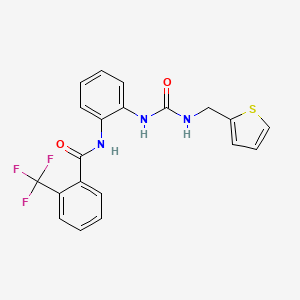
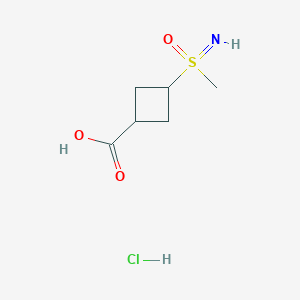
![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)
![N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2781151.png)
![2-[(11aS)-1,3-dioxo-5-[4-(propan-2-yl)phenyl]-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2781152.png)
![3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2781153.png)

